molecular formula C21H22N2O4S2 B2763529 N-(2-fluorophenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide CAS No. 1115871-62-9

N-(2-fluorophenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide

Cat. No. B2763529
CAS RN: 1115871-62-9
M. Wt: 430.54
InChI Key: XLRROWOYIOOMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-fluorophenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide” is an organic compound containing a fluorophenyl group, an isoxazole ring, and a thiophene ring linked by a sulfonamide group. Fluorophenyl groups are common in pharmaceuticals due to the unique properties of fluorine. Isoxazole rings and thiophene rings are heterocyclic aromatic rings often found in various drugs and functional materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the fluorophenyl group, and the coupling of these groups with the thiophene ring via a sulfonamide linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, both of which are five-membered rings with heteroatoms. The fluorophenyl group would add additional complexity to the structure. The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could influence its solubility and permeability. The heterocyclic rings could also influence its properties .

Scientific Research Applications

Anti-inflammatory effects of N-(2-fluorophenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide : Anticancer activity of 3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide : Neuroprotective effects of the compound : Antibacterial and antifungal properties of the compound : Photovoltaic applications of N-(2-fluorophenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide : Organic semiconductors based on the compound

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it’s used as a drug, its safety profile would be determined through preclinical and clinical testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research could focus on optimizing its properties, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-15-4-6-16(7-5-15)14-22-21(24)20-19(12-13-28-20)23(2)29(25,26)18-10-8-17(27-3)9-11-18/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRROWOYIOOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.